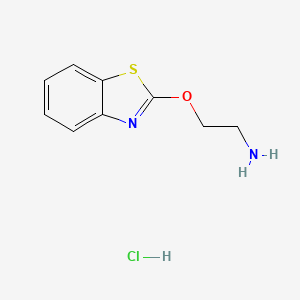

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUCGYGACGWHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Aminobenzothiazole Intermediate

- Aniline derivatives are treated with ammonium thiocyanate in ethanol and hydrochloric acid to form phenylthioureas.

- The phenylthioureas undergo cyclization in concentrated sulfuric acid, often with catalytic bromine, to yield 2-aminobenzothiazole derivatives.

- The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Step 2: Introduction of the 2-(2-Aminoethoxy) Side Chain

- The 2-aminobenzothiazole intermediate is reacted with 2-chloroethylamine or 2-bromoethylamine derivatives under basic conditions (e.g., potassium carbonate in dry acetone) to substitute the amino group with the 2-aminoethoxy moiety.

- The reaction is typically carried out under reflux or microwave irradiation to enhance yield and reduce reaction time.

- After completion, the reaction mixture is neutralized with glacial acetic acid, extracted with organic solvents (e.g., diethyl ether), and purified by recrystallization or chromatography.

Step 3: Formation of Hydrochloride Salt

- The free base of 2-(2-aminoethoxy)-1,3-benzothiazole is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- The salt precipitates out and is collected by filtration, washed, and dried to yield the pure hydrochloride form.

Reaction Conditions and Purification Details

Analytical Monitoring and Yield Optimization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially during side chain introduction and cyclization steps.

- Recrystallization: Employed to purify the final product, typically from ethanol or methanol.

- Yield Considerations: The cyclization step yields are generally high (>80%) when using concentrated sulfuric acid and catalytic bromine, while the side chain substitution yields depend on reaction time and temperature but can be optimized by microwave-assisted synthesis to reduce time and improve purity.

Summary of Key Research Findings

- The cyclization of arylthioureas in concentrated sulfuric acid with bromine catalysis is a well-established, high-yield method for synthesizing 2-aminobenzothiazoles.

- The introduction of the 2-(2-aminoethoxy) substituent is efficiently achieved by nucleophilic substitution of 2-haloethylamines under basic conditions, with microwave irradiation offering enhanced reaction rates.

- Conversion to the hydrochloride salt ensures the compound's stability and facilitates isolation and handling.

- Purification via recrystallization and extraction techniques is essential to obtain analytically pure material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole

Biological Activity

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. Benzothiazoles have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article aims to explore the biological activity of 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride, summarizing key findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C9H12ClN3OS

- Molecular Weight : 233.73 g/mol

The presence of the benzothiazole moiety contributes significantly to its biological properties.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the bactericidal activity of amino-benzothiazoles against Mycobacterium tuberculosis, indicating that modifications in the benzothiazole scaffold can enhance activity against resistant strains. The minimum inhibitory concentration (MIC) values for various derivatives were reported, showcasing their effectiveness in inhibiting bacterial growth .

| Compound | MIC (μM) | Activity |

|---|---|---|

| Compound A | 7.9 | Against LepB-UE strain |

| Compound B | 34 | Against wild-type strain |

Anticancer Activity

Benzothiazoles have been implicated in anticancer research due to their ability to induce apoptosis in cancer cells. A derivative of 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited promising results with an IC50 value indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | >100 |

| MCF-7 | 25 |

| A549 | 30 |

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been explored in the context of neurodegenerative diseases. Compounds with similar structures have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis, suggesting a potential role for 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride in treating conditions like Alzheimer's disease .

The biological activity of benzothiazoles can often be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies suggest that these compounds may inhibit certain kinases or modulate neurotransmitter systems, contributing to their therapeutic effects .

Case Studies

- Antimicrobial Efficacy Against Tuberculosis : A study conducted on a series of amino-benzothiazole derivatives demonstrated that structural modifications could enhance their potency against resistant strains of Mycobacterium tuberculosis. The study utilized whole-cell screening methods and reported significant bactericidal activity at low concentrations .

- Cytotoxicity Profiles : Another investigation into the anticancer properties of benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring could lead to improved cytotoxicity against breast and lung cancer cell lines. The findings indicated a structure-activity relationship that could guide future drug design efforts.

Scientific Research Applications

Biological Activities

The compound exhibits a wide array of biological activities, which can be categorized as follows:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride. For instance:

- Antibacterial : Compounds derived from benzothiazoles have shown significant activity against various bacterial strains. A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15.0 μM against Staphylococcus aureus .

- Antifungal : Research has demonstrated that benzothiazole derivatives possess antifungal properties, with several compounds showing effectiveness against Candida species .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer potential:

- Compounds such as 7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazol-2-amine have shown promising results in inhibiting non-small cell lung cancer cell lines .

- The ability of these compounds to induce apoptosis in cancer cells has been documented, highlighting their potential as therapeutic agents .

Antiviral Activity

Recent findings suggest that benzothiazole derivatives may also possess antiviral properties:

- Certain compounds have shown inhibitory effects against herpes simplex virus type 1 (HSV-1), indicating their potential in treating viral infections .

Synthesis and Derivatives

The synthesis of 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride involves various chemical reactions that can yield numerous derivatives with enhanced biological activities:

- Multicomponent Reactions : Recent advances in synthetic methods allow for the rapid assembly of complex molecules using 2-amino benzothiazole as a starting material . This approach facilitates the development of novel derivatives with tailored biological properties.

Case Studies

Several case studies illustrate the practical applications of this compound:

Clinical Trials

Various benzothiazole derivatives are currently undergoing clinical trials for their efficacy in treating conditions such as cancer and bacterial infections. For example:

- A derivative was tested for its effectiveness against resistant bacterial strains and showed promising results in preliminary trials .

Material Science Applications

Beyond medicinal uses, benzothiazoles are being explored in material science for their electronic properties:

- They are utilized in the development of organic semiconductors and sensors due to their tunable electronic characteristics .

Data Summary Table

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of benzothiazole is a critical site for modulating biological activity. Below is a comparison of key analogs:

Key Observations :

- Polarity and Solubility: The aminoethoxy group in the target compound introduces polarity, improving aqueous solubility compared to lipophilic groups like trifluoromethyl or methoxyphenyl .

- Biological Activity: Sulfonamide-linked benzothiazoles (e.g., ) exhibit antimicrobial activity, while oxadiazole derivatives (e.g., ) show broader antimicrobial spectra. The aminoethoxy group’s role in bioactivity remains less documented but may facilitate hydrogen bonding in target interactions.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride?

Methodological Answer: The synthesis typically involves functionalizing the benzothiazole core with an aminoethoxy group via nucleophilic substitution. A general approach includes:

- Step 1: Reacting 2-chloro-1,3-benzothiazole with 2-aminoethanol under reflux in anhydrous ethanol, catalyzed by a base (e.g., KCO), to form the intermediate 2-(2-aminoethoxy)-1,3-benzothiazole.

- Step 2: Treating the intermediate with hydrochloric acid to form the hydrochloride salt.

- Critical Considerations: Use inert atmosphere (N) to prevent oxidation, monitor reaction progress via TLC, and purify via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm substituent positions. For example, the aminoethoxy group’s methylene protons typically appear as triplets (δ 3.6–4.0 ppm) .

- Infrared (IR) Spectroscopy: Detect characteristic bands such as N-H stretching (~3300 cm), C-S (benzothiazole ring, ~690 cm), and C-O (ether, ~1100 cm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H] at m/z 229.07 for the free base).

- Elemental Analysis: Verify C, H, N, S, and Cl content within ±0.4% theoretical values .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling: Use local exhaust ventilation to avoid dust inhalation. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For spills, collect material using non-sparking tools and neutralize with 5% acetic acid before disposal .

- Storage: Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Purity Verification: Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to ensure ≥95% purity.

- Dose-Response Curves: Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to establish EC/IC values.

- Control Experiments: Compare with structurally related analogs (e.g., 2-aminobenzothiazole derivatives) to isolate the aminoethoxy group’s contribution .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Modify the benzothiazole ring (e.g., chloro, fluoro substituents) or aminoethoxy chain length to assess impact on bioactivity. For example, 7-chloro-6-fluoro analogs show enhanced antimicrobial potency due to increased lipophilicity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like fungal CYP51 (for antifungal activity) .

- Pharmacokinetic Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding to prioritize lead compounds .

Q. How can the compound’s stability under experimental conditions be optimized?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C may release HCl gas). Store solutions at pH 4–6 to prevent hydrolysis .

- Light Sensitivity: Protect from UV exposure by using amber glassware; monitor degradation via UV-Vis spectroscopy (λ~270 nm) .

- Long-Term Stability: Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.